Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound with a unique structure that combines a benzimidazole core with an ethoxy and hydroxy substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with o-phenylenediamine to form the benzimidazole core. This is followed by esterification with methyl chloroformate to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-methoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate
- Ethyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate
- Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
Uniqueness
Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both ethoxy and hydroxy groups on the phenyl ring, along with the benzimidazole core, provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C17H16N2O4 |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
methyl 2-(3-ethoxy-4-hydroxyphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H16N2O4/c1-3-23-15-9-10(5-7-14(15)20)16-18-12-6-4-11(17(21)22-2)8-13(12)19-16/h4-9,20H,3H2,1-2H3,(H,18,19) |
InChI Key |
QXPGWFVKQKIXKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OC)O |
Origin of Product |
United States |
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